N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound that features a benzimidazole ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolate residues, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings .
Scientific Research Applications
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The pyrimidine moiety may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide
- 1-(2-chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea
Uniqueness
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to its dual benzimidazole-pyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H22N6O/c1-24-15-7-3-2-6-14(15)23-16(24)9-13-19-17(25)8-4-10-20-18-21-11-5-12-22-18/h2-3,5-7,11-12H,4,8-10,13H2,1H3,(H,19,25)(H,20,21,22) |
InChI Key |
BXFFOUWFFRYPGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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